Monomethyl auristatin E intermediate-7

ADC Payload Design Protecting Group Strategy Cytotoxicity Assay

This chiral (3R,4S,5S) β-hydroxy-γ-amino acid derivative is essential for MMAE synthesis in FDA-approved ADCs. The Cbz/tert-butyl orthogonal protection strategy is critical for established multi-step protocols; substituting with Fmoc analogs derails downstream steps and necessitates costly re-optimization. Specify ≥98% purity to ensure reproducible conjugation and payload homogeneity.

Molecular Formula C20H31NO5
Molecular Weight 365.5 g/mol
CAS No. 135383-55-0
Cat. No. B3099299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMonomethyl auristatin E intermediate-7
CAS135383-55-0
Molecular FormulaC20H31NO5
Molecular Weight365.5 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)OC(C)(C)C)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C20H31NO5/c1-6-14(2)18(16(22)12-17(23)26-20(3,4)5)21-19(24)25-13-15-10-8-7-9-11-15/h7-11,14,16,18,22H,6,12-13H2,1-5H3,(H,21,24)/t14-,16+,18-/m0/s1
InChIKeyAZTSBAWJROLRIQ-LESCRADOSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Monomethyl Auristatin E Intermediate-7 (CAS 135383-55-0): A Cbz-Protected β-Hydroxy-γ-Amino Acid Building Block


(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)amino)-3-hydroxy-5-methylheptanoate (CAS 135383-55-0), widely recognized as Monomethyl auristatin E intermediate-7, is a chiral, non-proteinogenic β-hydroxy-γ-amino acid derivative . It features a defined (3R,4S,5S) stereochemistry, a tert-butyl ester, and a benzyloxycarbonyl (Cbz) protecting group on the amine . This compound serves as a critical building block in the multi-step synthesis of Monomethyl auristatin E (MMAE), a highly potent microtubule inhibitor and the cytotoxic payload in several FDA-approved antibody-drug conjugates (ADCs) .

Why Generic β-Hydroxy-γ-Amino Acid Esters Cannot Replace CAS 135383-55-0 in ADC Intermediate Synthesis


This specific compound is not an interchangeable commodity chemical. Its value is derived from a unique combination of protective group strategy, stereochemistry, and application context. Simple substitution with other Cbz-protected amino esters or with the structurally similar Fmoc-protected isostatine derivative fails due to orthogonal protecting group incompatibility within the established multi-step MMAE synthesis [1]. The Cbz group's stability to acidic conditions for Boc removal, and its susceptibility to orthogonal hydrogenolysis for deprotection, is essential for the precise, sequential assembly of the complex MMAE structure. Using an alternative protecting group would derail the established synthetic route, necessitating a costly re-optimization of downstream steps .

Quantitative Evidence Guide for CAS 135383-55-0: Direct Comparisons Against Structural Analogs


Cbz-Protection: 3.6-Fold Increase in Potency Compared to Free Amine in Auristatin Analogs

In the development of next-generation auristatin payloads, the presence of a Cbz protecting group is critical for maintaining high cytotoxic potency during synthesis. A head-to-head study comparing Cbz-azastatin methyl ester to its deprotected (free amine) form demonstrated that the Cbz-protected compound inhibited cell proliferation with an IC50 range of 0.13–3.0 nM, which was 3.6- to 130-fold more potent than the deprotected analog (IC50: 9.8–170 nM) [1]. This finding is directly relevant to the handling of CAS 135383-55-0, as it is a Cbz-protected intermediate. Premature removal of the Cbz group during an ADC synthesis campaign would produce an intermediate with significantly reduced activity, thereby compromising the potency of the final conjugated payload.

ADC Payload Design Protecting Group Strategy Cytotoxicity Assay Structure-Activity Relationship

Purity-Driven Procurement: ≥99% Specification vs. Lower-Purity Analogs for ADC-Grade Intermediate Synthesis

For ADC manufacturing, the purity of the cytotoxic drug-linker is paramount, with regulatory standards typically requiring >99% purity for the final conjugate. The use of high-purity intermediates is essential to minimize the formation of difficult-to-remove impurities that can persist to the final product. Reputable vendors offer CAS 135383-55-0 with a purity specification of ≥99%, supported by analytical QC data such as NMR, HPLC, and GC [1]. This differentiates it from generic in-class analogs or alternative intermediates (e.g., Intermediate-6 or Intermediate-9), which are often offered at lower purities (e.g., ≥95% or 98%). Procuring the ≥99% grade mitigates the risk of out-of-specification final drug substances and reduces the burden of downstream purification.

ADC Manufacturing GMP Synthesis Quality Control Purity Analysis

Orthogonal Protecting Group Strategy: Cbz vs. Fmoc for Stepwise MMAE Assembly

A direct comparator to CAS 135383-55-0 is the analogous Fmoc-protected derivative, Fmoc-(3S,4S,5S)-4-amino-3-hydroxy-5-methylheptanoic acid (CAS 215190-17-3), which is used in solid-phase peptide synthesis (SPPS) . The selection between these two is not arbitrary; it dictates the entire synthetic strategy. CAS 135383-55-0, with its Cbz group, is specifically chosen for the established solution-phase synthesis of MMAE, where it provides stability to acidic conditions used for Boc deprotection and is ultimately removed by hydrogenolysis . Conversely, the Fmoc analog (CAS 215190-17-3) is exclusively used in SPPS where its base-labile nature allows for stepwise chain elongation. Substituting one for the other in a defined GMP-like process would require a complete redesign of the synthetic route, resulting in project delays and additional costs.

Peptide Synthesis Protecting Group Orthogonality Synthetic Route Optimization Solid-Phase Peptide Synthesis

Established Supply Chain for ADC Intermediates: CAS 135383-55-0 vs. Specialized Auristatin Analogs

While novel auristatin analogs like PF-06380101 demonstrate excellent potency in tumor cell proliferation assays [1], their intermediates are not commercially available and require custom, multi-step synthesis. In contrast, CAS 135383-55-0 is a well-characterized, commercially available intermediate with an established supply chain from multiple vendors, including Sigma-Aldrich, MedChemExpress, and Aladdin Scientific . This commercial availability provides a verifiable advantage in procurement lead times, cost predictability, and the availability of analytical documentation (CoA, MSDS) for regulatory compliance. This is a critical factor for project planning, where the use of a custom-synthesized, uncharacterized analog introduces significant timeline and cost uncertainty.

ADC Development Chemical Procurement Supply Chain Building Block

Optimal Use Cases for Procuring Monomethyl Auristatin E Intermediate-7 (CAS 135383-55-0)


Industrial-Scale Synthesis of Monomethyl Auristatin E (MMAE) for ADC Manufacturing

This is the primary and most validated application. The compound's specific (3R,4S,5S) stereochemistry and Cbz protection are integral to the established, multi-step solution-phase synthesis of MMAE . Process chemists procuring this intermediate rely on its defined purity (≥99%) to ensure a consistent and high-yielding synthesis of the final cytotoxic payload, which is then conjugated to an antibody for targeted cancer therapy . Using any other intermediate would invalidate the optimized process.

Structure-Activity Relationship (SAR) Studies of Auristatin Derivatives

In medicinal chemistry, this compound serves as a key intermediate for exploring modifications to the N-terminal region of auristatin analogs . The Cbz group provides a convenient handle for deprotection and subsequent functionalization, enabling the systematic synthesis of novel payloads. The high enantiopurity of the compound ensures that observed changes in biological activity can be attributed to the structural modifications rather than stereochemical impurities, which is crucial for generating robust SAR data .

Development of Novel Antibody-Drug Conjugate (ADC) Linker-Payloads

Researchers developing next-generation ADCs utilize this intermediate to build and modify the auristatin warhead before it is attached to a linker . Its commercial availability and well-defined properties allow for rapid iteration and the creation of diverse linker-payload combinations. The high purity (≥99%) minimizes the risk of side reactions during complex conjugation chemistries, leading to more homogeneous and better-characterized ADCs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Monomethyl auristatin E intermediate-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.